An In-depth Technical Guide to 6-Bromoisoquinolin-3-amine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 6-Bromoisoquinolin-3-amine: Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive scientific overview of 6-bromoisoquinolin-3-amine (CAS No. 891785-28-7), a pivotal heterocyclic building block in modern medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—an amino group at the 3-position and a bromine atom at the 6-position—offers dual functionality for synthetic diversification. This document details the compound's physicochemical properties, provides a thorough spectroscopic profile, outlines a validated synthetic protocol, and explores its chemical reactivity with a focus on applications in drug discovery and development. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile intermediate.
Core Chemical Identity and Physicochemical Properties
6-Bromoisoquinolin-3-amine is a bifunctional molecule designed for synthetic elaboration. The 3-amino group serves as a key nucleophile and a vector for building structure-activity relationships (SAR), while the 6-bromo substituent provides a robust handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.
Caption: Chemical structure of 6-bromoisoquinolin-3-amine.
The key physicochemical properties are summarized below, providing essential data for experimental design and process development.
| Property | Value | Source(s) |
| IUPAC Name | 6-bromoisoquinolin-3-amine | |
| Synonyms | 3-Amino-6-bromoisoquinoline, 6-bromo-3-isoquinolinamine | [1][2][3] |
| CAS Number | 891785-28-7 | [3] |
| Molecular Formula | C₉H₇BrN₂ | [3] |
| Molecular Weight | 223.07 g/mol | [3] |
| Appearance | Light yellow to yellow crystalline powder | [3] |
| Melting Point | 240-249 °C | [3] |
| Boiling Point (Predicted) | 387.6 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.649 g/cm³ | [1] |
| Storage Conditions | Store at 2-8°C, keep in dark place, under inert atmosphere (Argon) |
Solubility & pKa Insights: While empirical data for solubility and pKa are not widely published, chemical principles allow for informed estimations. The molecule's aromatic and crystalline nature suggests low solubility in water and nonpolar aliphatic solvents, with moderate to good solubility expected in polar aprotic solvents like DMSO, DMF, and THF, particularly upon gentle heating. The 3-amino group, being on a heterocyclic ring, is expected to be a weak base. For context, the pKa of aniline's conjugate acid is ~4.6. The electron-withdrawing nature of the isoquinoline ring system would likely decrease the basicity (lower the pKa) of the exocyclic amine compared to aniline. Conversely, the isoquinoline ring nitrogen is also basic, and its pKa will be influenced by the substituents.[4]
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is critical for confirming the identity and purity of 6-bromoisoquinolin-3-amine. The following data provides a reference standard for quality control.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environment. The experimental data below was acquired in DMSO-d₆.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment |
| 8.81 | s | - | 1H | H-1 |
| 7.80 | d | 1.6 | 1H | H-5 |
| 7.73 | d | 8.8 | 1H | H-8 |
| 7.22 | dd | 8.6, 1.9 | 1H | H-7 |
| 6.55 | s | - | 1H | H-4 |
| 6.12 | s (broad) | - | 2H | -NH₂ |
Expertise & Causality:
-
The downfield singlet at 8.81 ppm is characteristic of the H-1 proton, which is deshielded by the adjacent ring nitrogen and the overall aromatic system.
-
The protons on the carbocyclic ring (H-5, H-7, H-8) appear in the aromatic region, with splitting patterns consistent with their positions relative to the bromine atom. The small doublet for H-5 at 7.80 ppm is indicative of meta-coupling to H-7.
-
The broad singlet at 6.12 ppm is characteristic of the primary amine protons, which often exchange with residual water in the solvent, leading to signal broadening.
Carbon Nuclear Magnetic Resonance (¹³C NMR)
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Expected Exact Mass: 221.97926 Da
-
LCMS Analysis: In a documented synthesis, the product was detected by LCMS (API-ES), showing m/z values of 222.9 and 224.9 for [M+H]⁺.[5]
-
Trustworthiness through Isotopic Pattern: A key validation feature in the mass spectrum is the isotopic signature of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. This pattern is a definitive indicator of a monobrominated compound.
Synthesis Protocol: A Validated Route
A reliable synthesis of 6-bromoisoquinolin-3-amine has been reported via a palladium-catalyzed reductive debromination of 1,6-dibromoisoquinolin-3-amine.[5] This method is advantageous as it starts from a readily accessible precursor and proceeds in high yield.
Caption: Synthesis of 6-bromoisoquinolin-3-amine.
Step-by-Step Experimental Protocol
Objective: To synthesize 6-bromoisoquinolin-3-amine by selectively removing the bromine atom at the 1-position.
Materials:
-
1,6-dibromoisoquinolin-3-amine (1.0 eq)
-
Ammonium formate (approx. 3.8 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (approx. 0.067 eq)
-
N,N-Dimethylformamide (DMF)
-
Ether
Procedure:
-
Reaction Setup: In a sealable reaction vessel, dissolve 1,6-dibromoisoquinolin-3-amine (1.0 eq) in DMF.
-
Reagent Addition: Add ammonium formate (3.8 eq) and tetrakis(triphenylphosphine)palladium(0) (0.067 eq) to the solution.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 50 °C. Maintain this temperature with stirring for 48 hours. Note: The original protocol adds supplemental catalyst and ammonium formate to drive the reaction to completion, monitoring by LCMS is advised.
-
Work-up: After the reaction is complete (as determined by LCMS), cool the mixture to room temperature.
-
Isolation: The product often precipitates from the cooled reaction mixture. Collect the solid by filtration.
-
Purification: Wash the filter cake sequentially with a small amount of cold DMF and then with diethyl ether.
-
Drying: Dry the resulting yellow solid under vacuum at 50 °C to yield the final product, 6-bromoisoquinolin-3-amine.
Self-Validating System: The progress of this reaction can be reliably monitored by LCMS, observing the disappearance of the starting material (m/z ~302, 304, 306) and the appearance of the product (m/z ~223, 225). The purity of the final product can be confirmed by ¹H NMR and HPLC.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 6-bromoisoquinolin-3-amine stems from its two orthogonal reactive sites.
Reactions at the C-6 Bromo Position: Palladium Cross-Coupling
The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern drug development.
A. Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester). This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the 6-position, enabling extensive exploration of the chemical space around the isoquinoline core.[6]
Caption: Generic workflow for Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination: While the molecule already possesses an amino group, the C-Br bond can be used to introduce a second, different amine functionality via Buchwald-Hartwig amination. This reaction couples the aryl bromide with a primary or secondary amine, enabling the synthesis of complex diamine structures or macrocycles.[7][8]
C. Cyanation Reaction (Documented Example): A specific application demonstrating the reactivity of the C-Br bond is its conversion to a cyano group. This transformation is valuable as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.[9]
Experimental Protocol: Synthesis of 3-Amino-isoquinoline-6-carbonitrile
-
Reaction Setup: To a stirred solution of 6-bromoisoquinolin-3-amine (1.0 eq) in DMA, add zinc cyanide [Zn(CN)₂] (5.0 eq) at room temperature.
-
Degassing: Degas the reaction mixture for 20 minutes with a stream of inert gas (e.g., Argon).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.35 eq).
-
Reaction Conditions: Heat the reaction mixture to 150 °C for 4 hours.
-
Work-up & Purification: After cooling, the product can be isolated using standard aqueous work-up and purification techniques such as column chromatography.
Reactions at the 3-Amino Position
The nucleophilic amino group is readily functionalized to generate libraries of derivatives for SAR studies.
-
Acylation/Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields stable amide derivatives.
-
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are common pharmacophores.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH₃CN) produces secondary or tertiary amine derivatives.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining compound integrity.
| Hazard Class | Statement |
| GHS Hazard Statements | H315: Causes skin irritation. |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place (2-8 °C).
-
For long-term stability, storage under an inert atmosphere (Argon or Nitrogen) is recommended to prevent oxidative degradation.
Conclusion
6-Bromoisoquinolin-3-amine stands out as a high-value, versatile chemical intermediate for drug discovery and organic synthesis. Its dual functionality allows for sequential, controlled diversification at two distinct points on the privileged isoquinoline scaffold. The robust reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, combined with the nucleophilicity of the 3-amino group, provides chemists with a powerful tool to generate novel molecular architectures targeting a wide range of biological pathways, particularly in oncology and neurology.[3] This guide provides the foundational data and validated protocols necessary for its effective application in research and development.
References
- 1. 6-bromoisoquinolin-3-amine, CAS No. 891785-28-7 - iChemical [ichemical.com]
- 2. parchem.com [parchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 6-bromoisoquinolin-3-amine | 891785-28-7 [amp.chemicalbook.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. WO2018065768A1 - Cyano-substituted heterocycles with activity as inhibitors of usp30 - Google Patents [patents.google.com]
